2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
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Overview
Description
2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonamide core substituted with difluoro groups and a morpholinoethyl side chain linked to an indolinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of difluoro substituents. The morpholinoethyl side chain is then attached through nucleophilic substitution reactions, and finally, the indolinyl moiety is introduced via a coupling reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,5-difluorobenzenesulfonamide: Lacks the indolinyl and morpholinoethyl groups, resulting in different chemical properties and applications.
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide: Similar structure but without the difluoro substituents, affecting its reactivity and biological activity.
2,5-difluoro-N-(2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide: Lacks the morpholino group, which may influence its solubility and interaction with molecular targets.
Uniqueness
The uniqueness of 2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2,5-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N3O3S/c1-25-7-6-16-12-15(2-5-19(16)25)20(26-8-10-29-11-9-26)14-24-30(27,28)21-13-17(22)3-4-18(21)23/h2-5,12-13,20,24H,6-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOSNFAPIBTBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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